

Toxicology Profile of Pharmaceutical-Grade Squalane: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalane, the hydrogenated form of squalene, is a saturated hydrocarbon that is widely utilized in the pharmaceutical and cosmetic industries for its emollient and moisturizing properties. Its inertness and high stability make it a valuable excipient in topical and parenteral formulations. This technical guide provides a comprehensive overview of the toxicology profile of pharmaceutical-grade **squalane**, summarizing key safety data from a range of toxicological endpoints. The information is presented to aid in the risk assessment and safe development of drug products containing this ingredient.

Acute Toxicity

Pharmaceutical-grade **squalane** exhibits a very low order of acute toxicity across various routes of administration.

Oral Toxicity

Studies in mice have demonstrated that the acute oral lethal dose (LD50) of **squalane** is greater than 20 ml/kg body weight. No mortalities or signs of systemic toxicity were observed at this dose level.

Dermal and Ocular Irritation



Squalane is considered to be non-irritating to the skin and eyes.

In studies conducted according to the Organisation for Economic Co-operation and Development (OECD) Guideline 404 for Acute Dermal Irritation/Corrosion, **squalane** was found to be non-irritating when applied to the skin of rabbits.

Following OECD Guideline 405 for Acute Eye Irritation/Corrosion, **squalane** has been shown to be non-irritating to the eyes of rabbits.

Skin Sensitization

Squalane is not considered to be a skin sensitizer. Studies performed in accordance with OECD Guideline 429 (Skin Sensitisation: Local Lymph Node Assay) have shown no evidence of sensitization potential.

Repeated Dose Toxicity

Sub-chronic toxicity studies indicate a low potential for systemic toxicity following repeated exposure to **squalane**.

Sub-chronic Oral Toxicity

A 13-week oral toxicity study in dogs was conducted with daily doses of 400 mg/kg and 1,200 mg/kg body weight. While some accumulation of **squalane** was observed in the liver, there were no significant toxic effects noted in serum biochemical tests or hepatic functional tests, suggesting that the accumulation did not impair physiological functions[1]. A 90-day study in rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 10,000 mg/kg body weight/day[2].

Genotoxicity

A battery of in vitro genotoxicity studies has been conducted on **squalane**, all of which have yielded negative results.

Bacterial Reverse Mutation Assay (Ames Test)

Squalane was found to be non-mutagenic in the Ames test, which was conducted using various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic



activation.

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)

In an in vitro mouse lymphoma assay, **squalane** did not induce mutations at the thymidine kinase (TK) locus, with and without metabolic activation.

In Vitro Mammalian Chromosomal Aberration Test

Squalane did not induce chromosomal aberrations in cultured mammalian cells.

Reproductive and Developmental Toxicity

Based on available data, **squalane** is not considered to be a reproductive or developmental toxicant. A combined repeated dose toxicity study with the reproduction/developmental toxicity screening test (OECD Guideline 422) in rats established a NOAEL of 1000 mg/kg body weight/day for both reproductive and developmental endpoints[2][3][4].

Carcinogenicity and Chronic Toxicity

There is a lack of long-term carcinogenicity and chronic toxicity studies specifically on pharmaceutical-grade **squalane**. The US Environmental Protection Agency (EPA) has noted the absence of adequate experimental data to assess the carcinogenic potential of **squalane**[4]. However, squalene, the precursor to **squalane**, has been investigated for its potential chemopreventive and anti-carcinogenic properties[5]. It is important to note that these are distinct compounds and the safety profile of one cannot be directly extrapolated to the other without specific studies.

Data Summary Tables

Table 1: Acute Toxicity of Pharmaceutical-Grade **Squalane**



Endpoint	Species	Route	Result	Reference
LD50	Mouse	Oral	> 20 ml/kg	[6]
Skin Irritation	Rabbit	Dermal	Non-irritant (OECD 404)	[3]
Eye Irritation	Rabbit	Ocular	Non-irritant (OECD 405)	[3]
Skin Sensitization	Mouse	Dermal	Non-sensitizer (OECD 429)	[3]

Table 2: Repeated Dose and Reproductive/Developmental Toxicity of **Squalane**

Study Type	Species	Guideline	NOAEL	Reference
Sub-chronic Toxicity (90-day)	Rat	OECD 408 (presumed)	10,000 mg/kg/day	[2]
Reproductive/De velopmental Toxicity	Rat	OECD 422	1000 mg/kg/day	[2][3][4]

Table 3: Genotoxicity of Squalane

Assay	Test System	Metabolic Activation	Result
Ames Test	S. typhimurium, E. coli	With and without	Negative
Mouse Lymphoma Assay	L5178Y TK+/- cells	With and without	Negative
Chromosomal Aberration	Mammalian cells	With and without	Negative

Experimental Protocols



OECD Guideline 404: Acute Dermal Irritation/Corrosion

- Test Animal: Albino rabbit.
- Procedure: A single dose of 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of clipped skin. The site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.
- Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

OECD Guideline 405: Acute Eye Irritation/Corrosion

- Test Animal: Albino rabbit.
- Procedure: A single dose of 0.1 mL (liquid) or 0.1 g (solid) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

OECD Guideline 429: Skin Sensitisation: Local Lymph Node Assay (LLNA)

- Test Animal: Mouse (CBA/Ca or CBA/J strain).
- Procedure: The test substance is applied to the dorsal surface of the ears daily for three consecutive days. On day 5, a radiolabeled thymidine is injected intravenously.
- Endpoint: Three hours after injection, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by the incorporation of the radiolabel. A stimulation index (SI) of 3 or greater is considered a positive result.

OECD Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test



- Test Animal: Rat.
- Procedure: The test substance is administered orally to male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation.
- Endpoints: Observations include clinical signs, body weight, food consumption, mating performance, fertility, parturition, and pup viability and growth. At termination, organs are weighed, and histopathological examinations are performed.

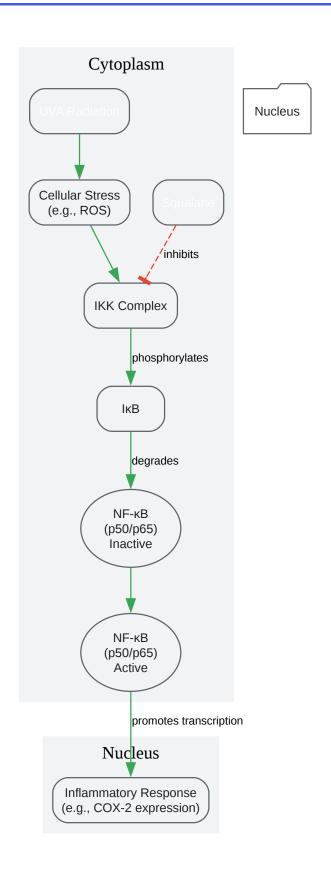
Signaling Pathways and Molecular Mechanisms

Recent research has begun to elucidate the molecular mechanisms by which **squalane** may exert its biological effects, particularly in the context of skin health and protection against environmental stressors.

Anti-inflammatory Effects via NF-kB Pathway

Studies in human dermal fibroblasts have shown that **squalane** can counteract UVA-induced inflammation by modulating the Nuclear Factor-kappa B (NF-кB) signaling pathway. UVA radiation typically leads to the activation of NF-кB, a key transcription factor involved in the inflammatory response. **Squalane** treatment has been observed to suppress this activation, thereby reducing the expression of downstream inflammatory mediators like cyclooxygenase-2 (COX-2)[7][8].





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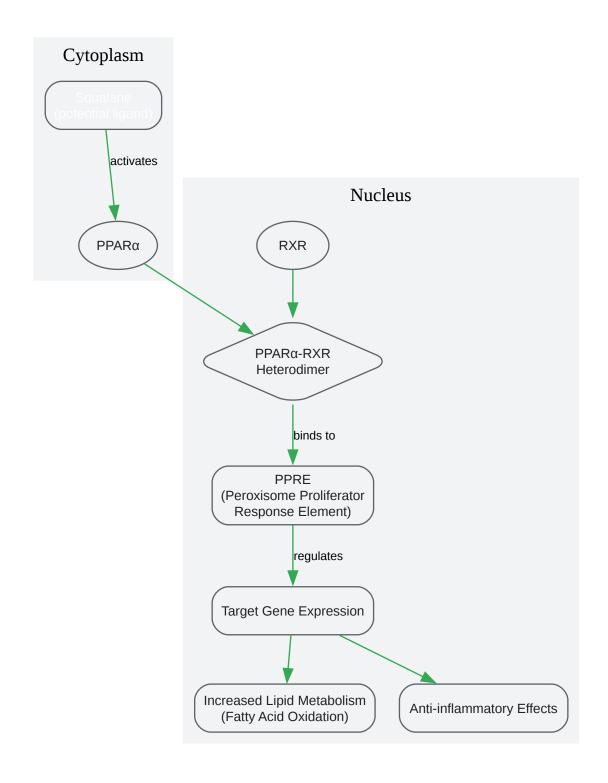
Squalane's inhibition of the NF-κB inflammatory pathway.



Potential Interaction with PPARa

While direct studies on **squalane** are limited, its precursor, squalene, has been identified as a potential agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR α)[9]. PPAR α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPAR α can lead to the transcription of genes involved in fatty acid oxidation and a reduction in inflammatory responses. Given the structural similarity, it is plausible that **squalane** could also interact with this pathway, although further research is required to confirm this.





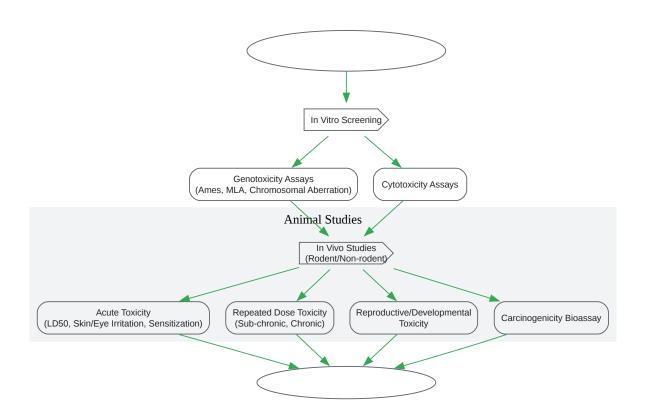
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Potential activation of the PPARα signaling pathway by **squalane**.

Experimental Workflow Visualization



The following diagram illustrates a generalized workflow for the toxicological assessment of a substance like pharmaceutical-grade **squalane**, incorporating both in vitro and in vivo studies as guided by regulatory frameworks.



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Generalized workflow for toxicological assessment.

Conclusion

Pharmaceutical-grade **squalane** possesses a favorable toxicology profile, characterized by low acute toxicity, and a lack of evidence for skin/eye irritation, skin sensitization, genotoxicity, or reproductive and developmental toxicity at clinically relevant concentrations. While specific long-term chronic toxicity and carcinogenicity data are not readily available, the overall body of



evidence from sub-chronic and other toxicological studies supports its safe use in pharmaceutical and cosmetic applications. The emerging understanding of its interaction with cellular signaling pathways, such as the NF-kB pathway, provides a mechanistic basis for its observed protective and anti-inflammatory effects on the skin. As with any excipient, a thorough risk assessment should be conducted in the context of the final drug product formulation and its intended use.

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